molecular formula C20H22O6 B158572 (-)-Pinoresinol

(-)-Pinoresinol

Cat. No.: B158572
M. Wt: 358.4 g/mol
InChI Key: HGXBRUKMWQGOIE-NSMLZSOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-pinoresinol is an enantiomer of pinoresinol having (-)-1R,3aS,4R,6aS-configuration. It has a role as a plant metabolite.
This compound is a natural product found in Symplocos setchuensis, Symplocos glomerata, and other organisms with data available.

Properties

IUPAC Name

4-[(3R,3aS,6R,6aS)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXBRUKMWQGOIE-NSMLZSOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Pinoresinol
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Customer
Q & A

Q1: What is the molecular formula and weight of (-)-pinoresinol?

A1: this compound has a molecular formula of C20H22O6 and a molecular weight of 358.39 g/mol.

Q2: How can this compound be identified spectroscopically?

A2: The structure of this compound can be elucidated using various spectroscopic techniques, including 1H-NMR, 13C-NMR, DEPT, and ESI-MS. [, , , , ]

Q3: What is the mechanism of action for the anti-inflammatory effects of this compound?

A3: this compound monomethyl ether (PME), a derivative of this compound, has been shown to inhibit the translocation of p65-nuclear factor-κB (NF-κB) into the nucleus in Raw 264.7 macrophage cells. [] This inhibition reduces the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor (TNF-α), and prostaglandin E2 (PGE2). []

Q4: How does this compound contribute to the potential anti-cancer activity of flaxseed?

A4: Flaxseed is a rich source of (-)-secoisolariciresinol diglucoside (SDG), a mammalian lignan precursor that exhibits cancer chemopreventive activity. [] this compound diglucoside, also found in flaxseed, likely plays a role in this activity due to its structural similarity to SDG. []

Q5: What other biological activities have been reported for this compound?

A5: this compound, along with other lignans, has been shown to bind to human sex hormone-binding globulin (SHBG). [] This binding suggests potential benefits for conditions like benign prostatic hyperplasia (BPH), although further research is needed. []

Q6: Which enzymes are involved in the biosynthesis of this compound?

A6: this compound is synthesized through a pathway that involves several enzymes, including dirigent proteins and pinoresinol-lariciresinol reductases (PLRs). [, , ]

Q7: How do dirigent proteins contribute to the stereospecificity of this compound formation?

A7: Dirigent proteins control the stereoselective coupling of coniferyl alcohol radicals, ensuring the formation of optically pure this compound. [] These proteins guide the reaction towards the production of specific enantiomers. []

Q8: How does the enantiospecificity of PLRs affect the composition of lignans in flax?

A8: Flaxseed contains both SS-(+)- and RR-(-)-secoisolariciresinol diglucosides, while the aerial parts primarily accumulate RR-(-)-secoisolariciresinol derivatives. [] This difference arises from the activity of two PLR isoforms: PLR-LU1, specific for SS-(+)-secoisolariciresinol formation, and PLR-LU2, responsible for RR-(-)-secoisolariciresinol synthesis. [] The differential expression of these PLRs in different plant parts determines the final enantiomeric composition of lignans. [, ]

Q9: In what plant species and parts has this compound been identified?

A9: this compound has been isolated from various plant species, including Daphne giraldii, Daphne pseudo-mezereum, Litchi chinensis, Machilus robusta, Morinda citrifolia, Panicum dichotomiflorum, Phoebe tavoyana, Selaginella sinensis, Sophora tonkinensis, Stellera chamaejasme, Styrax japonica, Urtica dioica, Vitex negundo var. cannabifolia, Wikstroemia indica, and Xanthium sibiricum. [, , , , , , , , , , , , , , , , , , , , , ] It is found in various plant parts, including roots, stems, leaves, fruits, and seeds. [, , , , , , , , , , , , , , , , , , , , , ]

Q10: What happens to this compound during acid-catalyzed phenolation?

A10: Under acidic conditions and high temperatures, this compound undergoes a series of transformations, including the cleavage of the C1-Cα bond and the formation of various naphthalene and diphenylmethane derivatives. [] This process, known as phenolation, is commonly used to modify lignin for industrial applications. []

Q11: What are the potential applications of this compound in the pharmaceutical or food industries?

A11: Due to its anti-inflammatory, antioxidant, and potential anti-cancer properties, this compound is a promising candidate for developing functional foods and nutraceuticals. [, ] Further research is needed to explore its potential therapeutic applications.

Q12: What are the main challenges in utilizing this compound for industrial applications?

A12: One of the main challenges in utilizing this compound is its low natural abundance in plants, making extraction and purification processes costly. [] Additionally, its stability and bioavailability need to be addressed for effective utilization in food or pharmaceutical formulations. []

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